Lipophilicity (XLogP) Comparison vs. o-Tolyloxy Analog
The target benzyloxy compound has a computed XLogP of 1.2, whereas the o-tolyloxy analog (CAS 2034293-67-7) is predicted to have an XLogP of 1.9 [1][2]. This 0.7 log-unit difference indicates that the benzyloxy derivative is substantially less lipophilic, which may translate to higher aqueous solubility and reduced non-specific protein binding in biochemical or cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.2 |
| Comparator Or Baseline | 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034293-67-7); XLogP = 1.9 |
| Quantified Difference | ΔXLogP = -0.7 log units |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem) |
Why This Matters
Lipophilicity is a primary driver of compound solubility, permeability, and metabolic clearance; a difference of 0.7 log units can significantly alter a compound's behavior in high-throughput screening and preclinical ADME assays.
- [1] PubChem Compound Summary for CID 119103977. https://pubchem.ncbi.nlm.nih.gov/compound/119103977 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 119103948, 1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone. https://pubchem.ncbi.nlm.nih.gov/compound/119103948 (accessed 2026-05-09). View Source
